molecular formula C21H25N7O2 B2884710 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide CAS No. 1014089-87-2

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No. B2884710
M. Wt: 407.478
InChI Key: CZYBPUICLUPAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N7O2 and its molecular weight is 407.478. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound has been explored in chemical syntheses, leading to various heterocyclic compounds. For instance, novel heterocyclic compounds like pyrazolo[1,5-a]pyridine derivatives have been developed, which demonstrate significant biological activities, including anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Herbicidal Applications

Pyridazinone derivatives, closely related to the compound , have been studied for their herbicidal properties. These compounds are known to inhibit photosynthesis in plants, contributing to their phytotoxicity, making them potential candidates for weed control (Hilton et al., 1969).

Dopamine Receptor Interaction

Research has shown that compounds with a structural motif similar to 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide can interact with dopamine receptors. These interactions are important for understanding the drug's impact on neurological functions and potential therapeutic applications (Möller et al., 2017).

Antioxidant Properties

Some derivatives of this compound have shown significant antioxidant activities. These properties are valuable in the development of treatments for oxidative stress-related conditions (Ahmad et al., 2012).

Antibacterial Activities

Certain derivatives of this compound have been explored for their antibacterial properties. For example, novel bis(pyrazole-benzofuran) hybrids have shown potent bacterial biofilm inhibition and could potentially be used as antibacterial agents (Mekky & Sanad, 2020).

Photosynthetic Electron Transport Inhibition

Derivatives of this compound have been studied for their ability to inhibit photosynthetic electron transport, which is crucial in understanding their herbicidal action and potential environmental impact (Vicentini et al., 2005).

properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-15-13-16(2)28(25-15)20-8-7-19(23-24-20)26-9-11-27(12-10-26)21(29)22-17-5-4-6-18(14-17)30-3/h4-8,13-14H,9-12H2,1-3H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYBPUICLUPAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

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